molecular formula C24H20ClN3O4S B2605428 6-chloro-3-[5-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]-1-methyl-4-phenyl-1,2-dihydroquinolin-2-one CAS No. 867135-96-4

6-chloro-3-[5-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]-1-methyl-4-phenyl-1,2-dihydroquinolin-2-one

Cat. No. B2605428
CAS RN: 867135-96-4
M. Wt: 481.95
InChI Key: XHQRZLXNFALGAS-UHFFFAOYSA-N
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Description

6-chloro-3-[5-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]-1-methyl-4-phenyl-1,2-dihydroquinolin-2-one is a useful research compound. Its molecular formula is C24H20ClN3O4S and its molecular weight is 481.95. The purity is usually 95%.
The exact mass of the compound 6-chloro-3-[5-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]-1-methyl-4-phenyl-1,2-dihydroquinolin-2-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-chloro-3-[5-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]-1-methyl-4-phenyl-1,2-dihydroquinolin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-3-[5-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]-1-methyl-4-phenyl-1,2-dihydroquinolin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Formation

Green Chemistry Applications : A study highlights the use of furan derivatives in the clean and high yield synthesis of furylmethane derivatives, employing –SO3H functionalized ionic liquids to increase yield and suppress polymer formation. This approach is relevant for the synthesis of compounds similar to the query chemical, emphasizing the importance of green chemistry principles in synthetic processes (Shinde & Rode, 2017).

Heterocyclic Compound Synthesis : Another research delves into the synthesis of novel pyridine and fused pyridine derivatives, including processes that may relate to the synthesis or functionalization of the queried compound. These processes are fundamental in generating potentially bioactive compounds or materials with unique properties (Al-Issa, 2012).

Potential Applications

Antioxidant Applications : A study on the synthesis and evaluation of 4-hydroxy quinolinone derivatives as antioxidants for lubricating grease demonstrates the potential industrial application of similar compounds. This suggests the queried compound could have applications in improving the oxidative stability of industrial materials (Hussein, Ismail, & El-Adly, 2016).

Biological Activity : The efficient generation of biologically active H-pyrazolo[5,1-a]isoquinolines via multicomponent reactions indicates the potential of compounds like the queried chemical in medicinal chemistry, particularly as inhibitors of specific enzymes or for other therapeutic purposes (Chen & Wu, 2010).

Multicomponent Reactions for Heterocycles : Research into multicomponent reactions yielding unexpected H-pyrazolo[5,1-a]isoquinolines suggests the queried compound's relevance in synthesizing complex heterocycles efficiently. This highlights its potential in streamlining synthetic routes for complex molecular architectures (Li & Wu, 2011).

properties

IUPAC Name

6-chloro-3-[3-(furan-2-yl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]-1-methyl-4-phenylquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O4S/c1-27-19-11-10-16(25)13-17(19)22(15-7-4-3-5-8-15)23(24(27)29)18-14-20(21-9-6-12-32-21)28(26-18)33(2,30)31/h3-13,20H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQRZLXNFALGAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)C(=C(C1=O)C3=NN(C(C3)C4=CC=CO4)S(=O)(=O)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-3-(5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)-1-methyl-4-phenylquinolin-2(1H)-one

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